9-Methyl-9h-carbazol-2-ol

Description

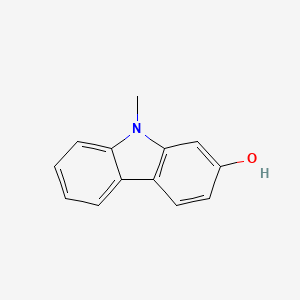

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEJJOJKMZDKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966171 | |

| Record name | 9-Methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51846-67-4 | |

| Record name | 9H-Carbazol-2-ol, 9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Investigations of 9 Methyl 9h Carbazol 2 Ol

Established Synthetic Pathways for 9-Methyl-9H-carbazol-2-ol Synthesis

The construction of the this compound scaffold relies on several foundational synthetic strategies that have been refined over time. These pathways offer reliable, albeit sometimes complex, routes to the target molecule.

Cyclization Reactions (e.g., β-Oxo Sulfoxides)

Cyclization reactions are a cornerstone in the formation of heterocyclic systems like carbazoles. A notable method involves the cyclization of β-oxo sulfoxides. thieme-connect.de This approach utilizes a Pummerer reaction mechanism, where an intermediate carbocation is generated under acidic conditions. This cation is strategically positioned to undergo an intramolecular nucleophilic attack by the electron-rich indole (B1671886) nucleus. The resulting tetrahydrocarbazole intermediate then aromatizes by eliminating methanethiol (B179389) to yield the desired hydroxycarbazole. thieme-connect.de

A specific synthesis for this compound starts with the β-oxo sulfoxide (B87167) derived from methyl 3-(1-methyl-1H-indol-3-yl)propanoate. thieme-connect.de Treatment with 4-toluenesulfonic acid monohydrate in dioxane initiates the cascade, leading to the formation of the target compound in moderate yield. thieme-connect.de

| Reaction Type | Key Reactant | Catalyst/Reagent | Mechanism | Outcome |

| Cyclization of β-Oxo Sulfoxide | β-oxo sulfoxide from methyl 3-(1-methyl-1H-indol-3-yl)propanoate | 4-Toluenesulfonic acid monohydrate in dioxane | Pummerer reaction, intramolecular nucleophilic attack, aromatization | This compound thieme-connect.de |

Directed Metalation Strategies for Regiocontrolled Synthesis

Directed ortho-metalation (DoM) provides a powerful method for achieving regiocontrolled synthesis, allowing for the introduction of functional groups at specific positions on an aromatic ring. nih.gov This strategy relies on a Directed Metalation Group (DMG) that coordinates with a strong base, typically an organolithium reagent, to facilitate deprotonation at an adjacent position. nih.govacs.org

For the carbazole (B46965) scaffold, an O-carbamate group (e.g., -OCONEt₂) serves as an effective DMG. acs.org In a relevant example, 9H-carbazol-2-yl diethylcarbamate was successfully metalated and then treated with an electrophile (DMF) to produce an aldehyde at the C1 position. nih.govacs.org This demonstrates the principle's applicability. To synthesize a this compound derivative, one could first protect the hydroxyl group as a carbamate (B1207046), perform the N-methylation, and then use the carbamate to direct lithiation to either the C1 or C3 position before quenching with an electrophile and deprotecting. This offers precise control over the substitution pattern, which is crucial for structure-activity relationship studies. nih.gov

| Strategy | Key Feature | Reagents | Mechanism | Advantage |

| Directed ortho-Metalation (DoM) | O-carbamate as a Directed Metalation Group (DMG) | Strong base (e.g., n-BuLi), Electrophile | Coordination of base to DMG, ortho-deprotonation, electrophilic substitution | High regioselectivity for functionalization nih.govacs.org |

Multi-step Approaches via Friedel-Crafts Alkylation and Grignard Additions

Classic organic reactions such as Friedel-Crafts alkylation and Grignard additions are integral to multi-step syntheses of complex carbazole derivatives. The Friedel-Crafts reaction, catalyzed by a Lewis acid like AlCl₃, is effective for introducing alkyl or acyl groups onto the aromatic rings of the carbazole precursor. For instance, a common approach involves the Friedel-Crafts acylation of a carbazole, followed by a reduction step to convert the introduced acetyl groups into alkyl groups.

Grignard reagents (organomagnesium halides) are used for forming new carbon-carbon bonds via nucleophilic addition to carbonyl groups. A synthetic sequence could involve creating a carbazole intermediate with a ketone functionality, which then reacts with a Grignard reagent, such as methylmagnesium iodide, to introduce a methyl group and form a tertiary alcohol. mdpi.com Subsequent dehydration and aromatization steps would lead to the final carbazole product.

| Reaction | Purpose | Catalyst/Reagent | Intermediate/Product | Reference |

| Friedel-Crafts Alkylation/Acylation | Introduction of alkyl/acyl groups to the aromatic core | Lewis Acid (e.g., AlCl₃) | Alkylated/acylated carbazole precursor | |

| Grignard Addition | C-C bond formation, introduction of specific alkyl groups | Grignard Reagent (e.g., R-MgBr) | Tertiary alcohol intermediate | mdpi.com |

Epoxide Ring-Opening Methodologies

Epoxide ring-opening reactions are versatile transformations used to construct key structural motifs in complex molecules. mdpi.com The reaction involves a nucleophilic attack on one of the electrophilic carbons of the three-membered epoxide ring, leading to its opening. chemistrysteps.com The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions with a strong nucleophile (like a Grignard reagent or organolithium), the attack occurs at the less sterically hindered carbon atom via an SN2 mechanism. d-nb.infotransformationtutoring.com

In the context of this compound synthesis, a strategy could involve the reaction of a carbazole-based Grignard reagent with a simple epoxide like propylene (B89431) oxide. The nucleophilic carbazole would attack and open the epoxide ring, forming a secondary alcohol side chain that could be further manipulated. Alternatively, a precursor molecule containing an epoxide ring could be opened by a nucleophile as a key step in building the carbazole framework. mdpi.com This method is particularly valuable for installing specific side chains with controlled stereochemistry. transformationtutoring.com

| Methodology | Key Step | Nucleophile | Regioselectivity (Basic/Neutral) | Product Feature |

| Epoxide Ring-Opening | SN2 attack on the epoxide ring | Strong nucleophiles (e.g., Grignard reagents, organolithiums) | Attack occurs at the less substituted carbon | Formation of an alcohol with a new C-C bond d-nb.infotransformationtutoring.com |

Advanced Methodologies for this compound Derivative Synthesis

Building upon the core structure of this compound, advanced methods allow for further functionalization to produce a library of derivatives for various applications.

N-Alkylation and Hydroxylation Modifications

The functionalization of the carbazole nucleus through N-alkylation and hydroxylation is critical for tuning the molecule's electronic and physical properties.

N-Alkylation: The introduction of the methyl group at the 9-position (the nitrogen atom) is a key step and is typically achieved through N-alkylation. This reaction can be performed by treating the carbazole precursor with a methylating agent, such as methyl iodide, in the presence of a base. Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system, has been shown to be an efficient method for the N-alkylation of carbazoles, improving yields and reaction conditions. researchgate.net

Hydroxylation: Introducing a hydroxyl group onto the carbazole ring can be achieved through several methods. Electrophilic aromatic substitution is one route, though it can sometimes lack regioselectivity. For more precise control, Directed ortho-Metalation (DoM) strategies, as discussed previously, are highly effective. Following lithiation at a specific position, the organometallic intermediate can be quenched with an oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to install the hydroxyl group with high regiocontrol.

| Modification | Method | Reagents | Purpose | Reference |

| N-Alkylation | Phase-Transfer Catalysis | Methyl iodide, TBAB, Base | Adds methyl group to the nitrogen (position 9) | researchgate.net |

| Hydroxylation | Directed ortho-Metalation | n-BuLi, MoOPH | Adds hydroxyl group at a specific ring position |

Condensation Reactions for Scaffold Assembly

The construction of the carbazole framework often relies on condensation reactions that form the fused ring system in a single transformative step. One notable method for the synthesis of this compound involves the acid-catalyzed cyclization of a β-oxo sulfoxide.

A specific route to this compound employs the cyclization of 4-(1-Methyl-1H-indol-3-yl)-1-(methylsulfinyl)butan-2-one. This reaction is facilitated by an acid catalyst, such as 4-toluenesulfonic acid monohydrate, in a suitable solvent like dioxane under reflux conditions. The process involves a Pummerer reaction, where the β-oxo sulfoxide is activated. The resulting intermediate carbocation is positioned for an intramolecular electrophilic attack on the electron-rich indole nucleus. Subsequent aromatization of the tetrahydrocarbazole intermediate, involving the elimination of methanethiol, yields the desired 2-hydroxycarbazole. This method provides a direct entry to the 2-hydroxy substituted carbazole scaffold.

Other condensation strategies for carbazole synthesis, while not all directly yielding the 2-ol isomer, establish the core carbocyclic framework. These include the Fischer indole synthesis, which can produce tetrahydrocarbazoles from substituted cyclohexanones and phenylhydrazines. cdnsciencepub.com The regioselectivity of the Fischer synthesis with unsymmetrical ketones can be influenced by the reaction conditions, though predicting the outcome is not always straightforward. cdnsciencepub.com Additionally, the base-catalyzed condensation of indole-2,3-dicarbaldehydes with 1,4-diketones offers a high-yielding route to specific carbazole substitution patterns. thieme-connect.de

Cross-Coupling Reactions (e.g., Ullman and Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing the carbazole skeleton from pre-functionalized precursors.

The Ullmann condensation and its modern variants are classic methods for C-N bond formation to create the central pyrrole (B145914) ring of the carbazole. wikipedia.orgorganic-chemistry.org The traditional reaction involves the copper-promoted coupling of an aryl halide with an amine, often requiring high temperatures. wikipedia.org For instance, the intramolecular cyclization of a 2-amino-2'-halobiphenyl derivative can yield a carbazole. While effective, these conditions can be harsh. Modern modifications using soluble copper salts with ligands like diamines or amino alcohols allow the reaction to proceed under milder conditions. rug.nl The synthesis of N-arylcarbazoles can be achieved through a modular approach involving the palladium-catalyzed amination of bulky aryl sulfides, which themselves can be generated from ortho-bromothioanisoles via Suzuki coupling. kyoto-u.ac.jpscispace.com

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for creating C-C bonds. nih.govlibretexts.org This reaction is instrumental in synthesizing biaryl precursors to carbazoles or in functionalizing the carbazole core. nih.gov For example, a biphenyl (B1667301) intermediate can be synthesized via a Suzuki-Miyaura coupling, which is then cyclized to form the carbazole ring. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.orgpreprints.org The synthesis of poly[9-(2-octyldodecyl)-2,7-carbazole] has been achieved via Suzuki-Miyaura catalyst-transfer polycondensation, demonstrating the utility of this method for creating specific carbazole linkages. nih.gov

Reaction Mechanism Elucidation and Optimization Principles

Understanding the underlying mechanisms of these synthetic transformations is crucial for controlling the reaction outcomes and optimizing for yield and purity.

Mechanistic Pathways of Key Synthetic Transformations

The Pummerer reaction-mediated cyclization of 4-(1-Methyl-1H-indol-3-yl)-1-(methylsulfinyl)butan-2-one begins with the activation of the sulfoxide by an acid anhydride (B1165640) or a strong acid. This generates a thionium (B1214772) ion intermediate. An intramolecular electrophilic aromatic substitution then occurs, where the electron-rich C2 or C3 position of the indole ring attacks the electrophilic carbon adjacent to the sulfur. For the formation of 2-hydroxycarbazole, the attack originates from the C2 position of the indole onto the carbonyl-activated methylene (B1212753) group. This is followed by an elimination sequence that leads to the aromatized carbazole ring. acs.org

The Graebe-Ullmann reaction involves the thermolysis of a 1-aryl-1,2,3-benzotriazole to form a carbazole. thieme-connect.deresearchgate.net The mechanism is believed to proceed through a radical pathway. researchgate.netyoutube.com Upon heating, the benzotriazole (B28993) extrudes molecular nitrogen to generate a diradical intermediate. researchgate.netyoutube.com This diradical then undergoes intramolecular homolytic aromatic substitution to form the carbazole ring. researchgate.net

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The Ullmann reaction mechanism is more debated and can vary. rug.nl One proposed pathway for the copper-catalyzed reaction involves a Cu(I)/Cu(III) catalytic cycle. This cycle can start with the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination. rug.nl Another possibility involves single electron transfer (SET) processes, leading to radical intermediates. rug.nl

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the specific 2-hydroxy substitution pattern on the 9-methyl-9H-carbazole core is a significant challenge, as electrophilic substitution reactions on the carbazole ring can lead to mixtures of isomers. Stereoselectivity is not a factor for the achiral target molecule itself, but regioselectivity is paramount.

The directing effects of the substituents on the carbazole nucleus play a crucial role. The nitrogen atom strongly activates the aromatic rings towards electrophilic attack, primarily at positions 3, 6, and 1. The N-methyl group does not significantly alter this preference. Direct hydroxylation of 9-methyl-9H-carbazole often leads to a mixture of products, with the 3-hydroxy and 1-hydroxy isomers being common. researchgate.net

To achieve regiocontrol, synthetic strategies often build the carbazole ring with the hydroxyl group or a precursor already in the desired position.

Fischer Indole Synthesis : The choice of a suitably substituted cyclohexanone (B45756) is key to controlling the final substitution pattern of the resulting tetrahydrocarbazole. cdnsciencepub.com However, with unsymmetrical cyclohexanones, mixtures of regioisomers can still form, and the ratio can be dependent on the acidity of the reaction medium. cdnsciencepub.com

Cyclization of Pre-functionalized Precursors : The Pummerer-type cyclization of 4-(1-Methyl-1H-indol-3-yl)-1-(methylsulfinyl)butan-2-one is an example of a regioselective synthesis where the connectivity of the starting material dictates the formation of the 2-ol product.

Directed Functionalization : While direct electrophilic substitution can be unselective, certain C-H functionalization reactions can provide regiocontrol. For example, palladium-catalyzed acylation of N-pyridylcarbazoles can occur selectively at the C1 position. nih.gov While not a direct route to the 2-ol, it demonstrates the principle of using directing groups to control the position of substitution.

Ultimately, the most reliable methods for obtaining this compound involve strategies where the regiochemistry is established by the constitution of the acyclic or partially cyclized precursors, rather than by attempting a regioselective functionalization of the pre-formed carbazole ring.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction parameters such as catalyst, base, solvent, and temperature is essential for maximizing the yield and purity of the desired product.

For Suzuki-Miyaura couplings , the choice of these components is critical. Machine learning has been employed to optimize general conditions for heteroaryl Suzuki-Miyaura couplings, identifying that a combination of specific catalysts, bases, and solvents can lead to high average yields across a broad range of substrates. chemistryviews.org

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | K₂CO₃ | PEG | 60 | No Reaction |

| 2 | PdCl₂(PPh₃)₂ (0.5) | K₂CO₃ | PEG | 60 | 41 |

| 3 | PdCl₂(PPh₃)₂ (1.0) | K₂CO₃ | PEG | 60 | 92 |

| 4 | PdCl₂(PPh₃)₂ (1.0) | K₂CO₃ | PEG | Room Temp | 15 |

| 5 | PdCl₂(PPh₃)₂ (1.0) | K₂CO₃ | PEG | 80 | 75 |

In the context of Ullmann condensations , moving from stoichiometric copper powder at very high temperatures to catalytic systems with ligands has dramatically improved yields and reaction mildness. For the synthesis of 2-anilinonicotinic acids, a related C-N coupling, it was found that in some cases, the reaction proceeds with higher yields in the absence of a copper catalyst, which can promote side reactions like dimerization. researchgate.net

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Xylene | Cu | 60 |

| 2 | Xylene | None | 85 |

| 3 | Pentanol | Cu | 25 |

| 4 | Pentanol | None | 90 |

These examples underscore the importance of empirical optimization for each specific transformation to achieve the desired outcome efficiently.

Chemical Reactivity and Transformations of 9 Methyl 9h Carbazol 2 Ol

Oxidation Reactions and Quinone Derivative Formation

The phenolic hydroxyl group in 9-Methyl-9H-carbazol-2-ol renders the molecule susceptible to oxidation, a common transformation for hydroxylated aromatic compounds. Under appropriate oxidizing conditions, this can lead to the formation of quinone derivatives. The oxidation process typically involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) and the formation of two carbonyl groups within the carbocyclic framework.

The specific outcome of the oxidation reaction, including the regioselectivity and the stability of the resulting quinone, is dependent on the oxidizing agent employed and the reaction conditions. Common oxidizing agents that can be utilized for such transformations include Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), and various high-valent metal oxides.

A plausible product from the oxidation of this compound is the corresponding ortho-quinone, 9-Methyl-9H-carbazole-1,2-dione. The formation of this derivative would be consistent with the oxidation of ortho-hydroxylated aromatic systems. Further oxidation or rearrangement of the initial quinone product can also occur, leading to a variety of other derivatives.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Fremy's Salt | 9-Methyl-9H-carbazole-1,2-dione |

| This compound | Ceric Ammonium Nitrate | 9-Methyl-9H-carbazole-1,2-dione |

Reduction Reactions and Dihydrocarbazole Derivative Formation

The aromatic carbazole (B46965) core of this compound can undergo reduction under specific conditions to yield dihydrocarbazole derivatives. This transformation typically involves the addition of hydrogen atoms across one or more of the double bonds in the aromatic system, thereby saturating the ring.

Catalytic hydrogenation is a common method for the reduction of aromatic systems. This process involves the use of a metal catalyst, such as platinum, palladium, or rhodium, in the presence of hydrogen gas. The choice of catalyst, solvent, temperature, and pressure can influence the extent of reduction and the stereochemistry of the resulting dihydrocarbazole.

For this compound, catalytic hydrogenation could potentially lead to the formation of 1,2,3,4-tetrahydro-9-methyl-9H-carbazol-2-ol or other partially saturated derivatives. The regioselectivity of the reduction would be influenced by the directing effects of the existing methyl and hydroxyl substituents.

Alternative reducing agents, such as dissolving metal reductions (e.g., sodium in liquid ammonia), can also be employed to achieve partial reduction of the carbazole nucleus. These methods can sometimes offer different selectivity compared to catalytic hydrogenation.

Table 2: Potential Reduction Products of this compound

| Starting Material | Reducing Agent/Method | Potential Product |

| This compound | H₂, Pd/C | 1,2,3,4-Tetrahydro-9-methyl-9H-carbazol-2-ol |

| This compound | Na, NH₃ (liquid) | Partially reduced dihydrocarbazole derivatives |

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Core

The electron-rich nature of the carbazole ring system in this compound makes it highly susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents. The hydroxyl group at the C-2 position is a strong activating group and an ortho-, para-director, while the nitrogen atom of the pyrrole (B145914) ring also strongly activates the carbazole nucleus, directing electrophiles to the C-3, C-6, and C-8 positions. The N-methyl group has a minor electronic effect but can influence the steric accessibility of certain positions.

Common electrophilic substitution reactions that can be performed on the carbazole core include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Nucleophilic aromatic substitution on the carbazole core of this compound is generally difficult due to the electron-rich nature of the ring system. However, such reactions can be facilitated if the carbazole ring is substituted with strong electron-withdrawing groups or through the use of powerful nucleophiles under harsh reaction conditions.

Advanced Chemical Modifications for Functionalization

Beyond classical substitution reactions, the this compound scaffold can be further functionalized using modern synthetic methodologies. These advanced techniques allow for the precise introduction of a wide range of functional groups, enabling the synthesis of complex derivatives with tailored properties.

Cross-Coupling Reactions: The carbazole nucleus can be functionalized through various palladium-catalyzed cross-coupling reactions. For this to occur, the carbazole needs to be first converted to a suitable precursor, such as a halogenated or boronic acid derivative. For instance, bromination of this compound would provide a handle for subsequent Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, or amino groups, respectively.

C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds, avoiding the need for pre-functionalized starting materials. Transition metal catalysts, often from the platinum group, can selectively activate C-H bonds on the carbazole core, allowing for the direct introduction of various substituents. The directing effect of the existing functional groups on this compound would play a crucial role in determining the site of C-H activation.

These advanced methods significantly expand the synthetic utility of this compound, providing access to a vast chemical space of novel derivatives for various applications.

Biotransformation Pathways and Microbial Oxidation Studies of Carbazole Scaffolds

The carbazole scaffold is susceptible to biotransformation by various microorganisms, including bacteria and fungi. These microbial systems possess enzymes, such as dioxygenases and monooxygenases, that can hydroxylate and cleave the aromatic rings of carbazoles, leading to their degradation or the formation of novel metabolites.

Studies on the microbial degradation of carbazole have identified several key metabolic pathways. One common initial step is the dioxygenation of one of the benzene (B151609) rings, leading to the formation of a dihydrodiol intermediate. This intermediate can then be further metabolized through ring cleavage and subsequent degradation pathways.

For this compound, microbial oxidation could potentially occur at various positions on the carbazole nucleus. The existing hydroxyl group might influence the regioselectivity of the enzymatic attack. For instance, monooxygenases could introduce additional hydroxyl groups on the aromatic rings. The N-methyl group could also be a target for microbial metabolism, potentially undergoing N-demethylation.

The study of these biotransformation pathways is not only important for understanding the environmental fate of carbazole derivatives but also offers a green and sustainable method for the synthesis of novel, functionalized carbazole compounds that may be difficult to obtain through traditional chemical synthesis.

Advanced Spectroscopic and Structural Elucidation of 9 Methyl 9h Carbazol 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectral data for 9-Methyl-9H-carbazol-2-ol are not available in the searched scientific literature.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Specific experimental IR and FTIR absorption data for this compound are not available in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) and corresponding molar absorptivity data for this compound are not available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., TOF-MS)

While the molecular weight is calculated to be 197.23 g/mol , specific experimental mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available in the searched scientific literature. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

An experimental single-crystal X-ray diffraction structure for this compound has not been reported in the searched scientific literature.

Computational Chemistry and Theoretical Modeling of 9 Methyl 9h Carbazol 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is widely employed to investigate the electronic structure and geometry of carbazole (B46965) derivatives. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing a detailed understanding of the molecule's fundamental characteristics.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 9-Methyl-9H-carbazol-2-ol, calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.gov The resulting optimized structure confirms the near-planar conformation of the carbazole ring system, a characteristic feature of this heterocyclic scaffold. Specific bond lengths and angles can be precisely determined, providing a detailed structural map.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP Level)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| C2-O | 1.37 Å | |

| C11-N9 | 1.38 Å | |

| N9-C10 | 1.40 Å | |

| N9-CH3 | 1.47 Å | |

| Bond Angle | C1-C2-C3 | 121.5° |

| C2-O-H | 109.5° | |

| C11-N9-C10 | 108.8° | |

| C11-N9-C13 | 125.6° |

Note: Data is representative of typical DFT calculations for carbazole derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and optical properties. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For this compound, the HOMO is typically localized over the electron-rich carbazole ring and the hydroxyl group, whereas the LUMO is distributed across the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.35 eV |

| LUMO | -1.20 eV |

Note: Values are illustrative and based on typical DFT results for similar carbazole structures. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, the MEP map would show regions of negative potential (typically colored red) localized around the electronegative oxygen and nitrogen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atom of the hydroxyl group, highlighting its susceptibility to nucleophilic attack. The aromatic protons exhibit a moderate positive potential, while the carbazole ring itself shows a mix of neutral (green) and slightly negative potential, reflecting its aromatic character.

Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom. In this molecule, the oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen of the hydroxyl group, the carbon attached to the oxygen, and the nitrogen's methyl group carbons will carry partial positive charges. This charge separation is fundamental to the molecule's electrostatic interactions and chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties Simulation

To investigate the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. imist.ma TD-DFT can predict the electronic transitions between molecular orbitals, providing information on absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions. researchgate.net

Simulations for this compound typically predict several electronic transitions in the UV region. The primary transitions often correspond to π→π* excitations within the carbazole aromatic system. The results from TD-DFT are crucial for interpreting experimental spectra and understanding the molecule's behavior upon light absorption.

Table 3: Simulated Photophysical Data using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 335 | 0.08 | HOMO → LUMO |

| S0 → S2 | 305 | 0.15 | HOMO-1 → LUMO |

Note: Data is representative and simulates typical electronic transitions for functionalized carbazoles.

Correlation of Spectroscopic Data with Theoretical Predictions (NMR, IR, UV-Vis)

A key validation of computational methods is the comparison of calculated data with experimental spectroscopic results. researchgate.net For carbazole derivatives, a good correlation is generally observed between theoretical and experimental IR, NMR, and UV-Vis spectra. nih.govimist.ma

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). For ¹H and ¹³C NMR, DFT methods, when correlated with a reference standard like tetramethylsilane (B1202638) (TMS), can accurately predict chemical shifts, aiding in the assignment of complex spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT correspond to the peaks in an experimental IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

UV-Vis Spectroscopy: The absorption wavelengths (λmax) predicted by TD-DFT can be directly compared to the absorption maxima observed in experimental UV-Vis spectra. The solvent environment can be included in calculations to provide a more accurate comparison. imist.ma

Table 4: Comparison of Hypothetical Experimental and Theoretical Spectroscopic Data

| Spectrum | Parameter | Theoretical Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 Chemical Shift (ppm) | 148.5 | 147.2 |

| C9a Chemical Shift (ppm) | 141.2 | 140.8 | |

| IR | O-H Stretch (cm⁻¹) | 3750 (unscaled) | 3450 |

| C-N Stretch (cm⁻¹) | 1380 (unscaled) | 1330 |

| UV-Vis | λmax (nm) | 335 | 338 |

Note: This table illustrates the typical level of correlation between theoretical predictions and experimental measurements.

This strong correlation underscores the predictive power of computational chemistry in characterizing and understanding the multifaceted properties of this compound.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving carbazole derivatives. While specific studies focusing exclusively on this compound are not extensively documented, theoretical investigations into the broader carbazole family provide significant insights into plausible reaction pathways. These studies often employ Density Functional Theory (DFT) to model reaction energetics, identify transition states, and understand the factors governing selectivity.

Computational analyses have been instrumental in understanding the formation of the carbazole core itself. Studies have investigated metal-catalyzed cyclization reactions to form carbazoles, revealing the energetics of different pathways. For instance, the catalyzed formation mechanisms of carbazole alkaloids have been computationally explored using hybrid functionals like B3LYP and M06-2X. researchgate.net These theoretical approaches help in determining the structural properties of reactants and the energetics of the compounds, highlighting the crucial role that the electronic properties of substituent groups play in the formation of the final carbazole structure. researchgate.net

Furthermore, computational methods have been applied to understand the reactivity of the carbazole nucleus in various reactions, such as oxidative coupling. Theoretical investigations into the oxidation of carbazole-based compounds have clarified the underlying reaction mechanisms. acs.org These studies indicate that oxidation predominantly occurs at the 3 and 6-positions of the carbazole moiety, which is attributed to the high electron density at these sites. acs.org The reaction mechanisms for such transformations, including the Scholl reaction, have been computationally explored, considering pathways like the arenium cation mechanism and the radical cation mechanism. acs.org

DFT calculations have also been used to support proposed multi-stage reaction mechanisms for carbazole derivatives. acs.org By modeling the energy profile of a reaction, computational analysis can corroborate experimentally observed outcomes and provide a deeper understanding of the regio- and diastereoselectivities of a reaction. acs.org

The electrochemical behavior of carbazole derivatives has also been a subject of study, where computational models can complement experimental techniques like cyclic voltammetry. Such combined studies help in determining the electrode reaction pathways, such as sequential electron transfer (EE scheme) and ECEC (electrochemical-chemical-electrochemical-chemical) mechanisms. iieta.org

Below is a table summarizing computational methods and findings from studies on various carbazole derivatives, which can be extrapolated to understand the potential reaction mechanisms of this compound.

| Reaction Type | Computational Method/Functional | Key Findings | Reference Compound(s) |

| Metal-Catalyzed Formation | DFT / B3LYP, M06-2X | Electronic properties of terminal alkyne groups are crucial in the formation of carbazoles. | Carbazole Alkaloids |

| Oxidative Dimerization | DFT | Oxidation is favored at the 3,6-positions due to high electron density; proceeds via arenium or radical cation mechanisms. | Carbazole-based Polycyclic Aromatic Hydrocarbons |

| Reductive Cyclization | DFT / B3LYP/6-311++G(3df,2p)//B3LYP/6-31G*-LANL2DZ | Supported a proposed two-stage mechanism for the formation of carbazoles from 2-nitrobiphenyls. | Substituted Carbazoles |

| Electrochemical Oxidation | N/A (Cyclic Voltammetry) | Revealed a single reversible oxidative peak indicative of a two-sequential electron transfer (EE) scheme. | Various Carbazole Chromophores |

Applications of 9 Methyl 9h Carbazol 2 Ol and Its Derivatives in Materials Science

Optoelectronic Materials and Device Development

Carbazole (B46965) derivatives have proven to be exceptional materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaics, and electrochromic devices. researchgate.net Their inherent properties, such as high hole-transport capability and excellent chemical stability, are highly advantageous for these technologies. researchgate.netmdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of the carbazole nucleus are widely employed in OLEDs, often serving as host materials for phosphorescent emitters or as hole-transporting layers (HTLs). nih.govmdpi.comresearchgate.net The high triplet energy of many carbazole compounds makes them suitable hosts for blue and green phosphorescent emitters, preventing reverse energy transfer from the guest emitter back to the host. nih.gov This confinement of triplet excitons on the guest molecules is crucial for achieving high electro-phosphorescence efficiency. nih.gov

Newly synthesized carbazole-derived compounds have been used as multifunctional materials in OLEDs, acting as the guest emitter, the acceptor part of an exciplex emitter, or the host matrix for quantum dots. uran.ua Devices fabricated using these materials have demonstrated high external quantum efficiencies (EQE) ranging from 5% to 7% and maximum brightness levels of 10,000 cd/m². uran.ua

For instance, novel host materials based on pyridinyl-carbazole fragments have been developed for efficient green and blue phosphorescent OLEDs. nih.gov A blue OLED device using one such host (H2) doped with 15 wt.% of an iridium complex emitter (FIrpic) exhibited a power efficiency of 24.9 lm/W, a current efficiency of 23.9 cd/A, and an impressive EQE of 10.3% at a brightness of 100 cd/m². nih.gov

Performance of OLEDs Incorporating Carbazole Derivatives

| Device Type | Carbazole Derivative Role | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| White OLED | Multifunctional (Host, Emitter) | Maximum Brightness | 10,000 cd/m² | uran.ua |

| White OLED | Multifunctional (Host, Emitter) | External Quantum Efficiency (EQE) | 5% - 7% | uran.ua |

| Blue Phosphorescent OLED | Host Material (H2) | External Quantum Efficiency (EQE) @ 100 cd/m² | 10.3% | nih.gov |

| Blue Phosphorescent OLED | Host Material (H2) | Power Efficiency @ 100 cd/m² | 24.9 lm/W | nih.gov |

| Blue Phosphorescent OLED | Host Material (H2) | Current Efficiency @ 100 cd/m² | 23.9 cd/A | nih.gov |

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the field of solar energy, polymers based on 2,7-disubstituted carbazole have gained significant interest as electron-donating materials in organic photovoltaic devices. rsc.org The structure-property relationships in these materials are crucial for designing high-efficiency solar cells. rsc.org Donor-acceptor copolymers that incorporate 2,7-carbazole as the donor unit have been particularly successful. rsc.org

One of the most well-studied carbazole-based polymers for OPVs is Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT). researchgate.net This polymer exhibits a deep HOMO energy level and good stability, leading to high power conversion efficiencies (PCE). researchgate.net When blended with fullerene derivatives like PC71BM, PCDTBT-based devices have achieved PCEs greater than 7%. researchgate.net Research has shown that optimizing factors such as the polymer's molecular weight and the active layer thickness is key to maximizing device performance. researchgate.net By carefully selecting the acceptor comonomer, carbazole-based polymers can be designed with theoretical PCEs approaching 10%. rsc.org

Performance of Carbazole-Based Organic Solar Cells

| Polymer | Acceptor | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| PCDTBT | PC71BM | Bulk Heterojunction | >7% | researchgate.net |

| 2,7-Carbazole Donor-Acceptor Copolymer | Fullerene Derivative | Bulk Heterojunction | 6% | rsc.org |

| PCDTBT | PC61BM | Bulk Heterojunction | 3.6% | researchgate.net |

Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are highly effective as both sensitizers (dyes) and hole-transport materials (HTMs) in DSSCs. mdpi.comnih.govresearchgate.net Their strong electron-donating nature, thermal stability, and high hole mobility contribute to efficient charge generation and transport. mdpi.comnih.gov As sensitizers, carbazole-based dyes with a donor-π-acceptor (D-π-A) architecture are designed to have strong light absorption capacity and to facilitate charge transfer to the semiconductor layer. nih.govjnsam.com

Charge Transporting Materials and Hole-Drift Mobility Studies

The inherent electron-rich character and high hole mobility of the carbazole core make its derivatives excellent hole-transporting materials (HTMs). mdpi.commdpi.com In devices like OLEDs and perovskite solar cells, the HTM plays a critical role in efficiently extracting and transporting positive charges (holes) from the active layer to the anode. mdpi.com

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized. mdpi.com These materials exhibit good thermal stability with high glass transition temperatures (148-165 °C), which is crucial for device longevity. mdpi.com Incorporating these HTMs into OLEDs resulted in significantly enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.com Similarly, phenyl-carbazyl derivatives have been synthesized and used as the HTL in OLEDs, with one derivative (P-Cvz-3) showing a luminance efficiency of 5.64 cd/A, which is 20% higher than the commercial HTL material NPB. researchgate.net The design of these molecules, often combining the rigid carbazole unit with other moieties like triphenylamine, aims to achieve both good thermal stability and superior hole-transport characteristics. mdpi.com

Electrochromic Materials and Devices

Electrochromism is the phenomenon where a material reversibly changes its color in response to an applied voltage. electrochemsci.org Polymers containing carbazole units are promising candidates for electrochromic applications due to their electrochemical stability and distinct color changes. nih.govnih.govresearchgate.net

Polymers based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene have been synthesized and their electrochromic properties characterized. nih.govnih.gov These polymer films can display multiple color variations (e.g., bright gray, dark gray, dark khaki, and dark olive green) at different applied potentials. nih.govnih.gov When used to construct dual-layer electrochromic devices (ECDs) with poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathode, these carbazole-based polymers act as the anodically coloring material. nih.govnih.gov

One such device, P(bCmB-co-bTP)/PEDOT ECD, demonstrated a high transmittance variation (ΔT) of 40.7% and a high coloration efficiency (η) of 428.4 cm²∙C⁻¹. nih.govnih.gov Another device based on poly(9H-carbazol-9-ylpyrene) (PMCzP) and PEDOT showed an optical contrast of 23% with a very fast response time of 0.50 seconds and a coloration efficiency of 290 cm²∙C⁻¹. electrochemsci.org These results highlight the potential of carbazole derivatives in developing high-contrast and efficient electrochromic devices. nih.govnih.gov

Performance of Carbazole-Based Electrochromic Devices (ECDs)

| Anodic Polymer | Cathodic Polymer | Transmittance Variation (ΔT) | Wavelength (nm) | Coloration Efficiency (η) (cm²∙C⁻¹) | Reference |

|---|---|---|---|---|---|

| P(bCmB-co-bTP) | PEDOT | 40.7% | 635 | 428.4 | nih.govnih.gov |

| P(2DCB-co-ED) | PEDOT-PSS | 40.3% | 690 | - | mdpi.com |

| PMCzP | PEDOT | 23% | 623 | 290 | electrochemsci.org |

Non-Linear Optical (NLO) Materials

Organic materials, including polymers derived from carbazole, are of interest for non-linear optical (NLO) applications due to their large optical non-linearities. jhuapl.edu These properties arise from the electronic structure of the organic molecules. jhuapl.edu Polyvinyl carbazol (PVK) and its derivatives have been studied for their NLO properties. hbku.edu.qa Techniques such as second and third harmonic generation are used to characterize these materials. PVK is noted for its high glass transition temperature and photoconducting properties, which are beneficial for NLO applications. hbku.edu.qa The ability to functionalize PVK allows for the tuning of its NLO response, making it a candidate for use in devices like optical waveguides and light valves for optical logic networks. jhuapl.eduhbku.edu.qa

Advanced Materials for Sensor Applications

There is a lack of specific studies detailing the use of 9-Methyl-9H-carbazol-2-ol in sensor applications. However, the carbazole core structure is a well-established building block for various sensor technologies due to its advantageous photophysical and electronic properties.

Carbazole-based polymers and molecules have been successfully employed as chemosensors for the detection of a wide range of analytes, including ions and small molecules. For instance, poly(9H-carbazole) has been utilized as an organic semiconductor in the development of glucose sensors. These sensors can be designed for both enzymatic and non-enzymatic detection of glucose, showcasing the versatility of the carbazole moiety in electrochemical sensing.

Furthermore, functionalized carbazole derivatives have been synthesized to act as fluorescent chemosensors. These sensors operate on the principle of fluorescence quenching or enhancement upon binding with a specific analyte. A notable example is a 9-benzyl-9H-carbazole derivative that has been developed as a fluorescent probe for the selective detection of rare earth cations, such as Cerium(III) clockss.org. The design of these sensors often involves incorporating specific binding sites into the carbazole framework, which can selectively interact with the target analyte.

Table 1: Examples of Carbazole Derivatives in Sensor Applications

| Carbazole Derivative | Sensor Type | Target Analyte | Key Finding |

| Poly(9H-carbazole) | Electrochemical | Glucose | Acts as an effective organic semiconductor for both enzymatic and non-enzymatic glucose detection. |

| 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Fluorescent | Cerium(III) ions | Exhibits high selectivity and sensitivity for Ce(III) detection through fluorescence enhancement clockss.org. |

| Carbazole-based Dendritic Conjugated Polymer | Optical (Dual Channel) | Iodide (I⁻) and Mercury (Hg²⁺) ions | Demonstrates selective detection of I⁻ through fluorescence quenching and colorimetric detection of Hg²⁺. |

Catalytic Applications in Organic Synthesis

Specific catalytic applications of this compound have not been reported in the reviewed literature. Nevertheless, the carbazole scaffold has been recognized for its potential in the design of ligands for transition metal catalysis. The nitrogen atom within the carbazole ring system can act as a coordination site for metal centers, and the aromatic rings can be functionalized to tune the steric and electronic properties of the resulting catalyst.

While direct catalytic use of this compound is not documented, carbazole derivatives have been explored as ancillary ligands in various organic transformations. For example, carbazole-based ligands have been investigated for their utility in cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability of the carbazole framework to stabilize metal centers and facilitate key steps in the catalytic cycle is an area of ongoing research.

The development of novel carbazole derivatives continues to be an active area of chemical synthesis. The synthesis of various 9-(pyrimidin-2-yl)-9H-carbazole derivatives has been reported, although their primary evaluation was for biological activity rather than catalysis nih.gov. The synthetic methodologies developed for these compounds could potentially be adapted to create new carbazole-based ligands for catalytic applications.

Table 2: Potential Roles of Carbazole Derivatives in Catalysis

| Area of Catalysis | Potential Role of Carbazole Derivative | Rationale |

| Cross-Coupling Reactions | Ligand for transition metals (e.g., Palladium, Copper) | The nitrogen atom and π-system of the carbazole can coordinate to the metal, influencing its reactivity and selectivity. |

| Photocatalysis | Photosensitizer | The aromatic nature of the carbazole core allows for the absorption of light and participation in photoinduced electron transfer processes. |

Structure Property Relationships Spr in 9 Methyl 9h Carbazol 2 Ol Derivatives

Influence of Substituents on Electronic and Optical Properties

The electronic and optical properties of carbazole (B46965) derivatives are intrinsically linked to the nature and position of substituent groups on the carbazole core. These substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap and influencing the absorption and emission characteristics of the molecule.

The location of functional groups on the carbazole skeleton has a profound impact on the photophysical behavior of the resulting derivatives. The most reactive and commonly functionalized positions on the carbazole ring, aside from the nitrogen atom, are the C3, C6, C2, and C7 positions. The connectivity between these positions dictates the extent of π-conjugation across the molecule.

Linkages through the C3 and C6 positions generally result in a more linear and extended conjugation pathway compared to linkages at the C2 and C7 positions. This difference in conjugation directly affects the UV-Vis absorption and fluorescence emission spectra. For instance, a systematic study on cyano-substituted phenylcarbazoles demonstrated that the position of the cyano group significantly influences the photophysical properties, including the room temperature phosphorescence (RTP) lifetime and intensity rsc.org. Derivatives with cyano-substitution on the carbazole ring (at C2 and C3) were found to favor H-aggregation, which is beneficial for visible-light excitable RTP rsc.org.

In another study comparing star-shaped carbazole-based hole transporting materials (HTMs), tuning the substitution position from the 2,7- to the 3,6-positions of the carbazole moiety led to significant changes in material properties. The 3,6-linked derivative exhibited a higher glass transition temperature (Tg) and enhanced hole mobility compared to its 2,7-linked counterpart, ultimately leading to higher efficiency in perovskite solar cells rsc.org. This highlights that positional isomerism is a powerful tool for fine-tuning material performance.

The following table illustrates the effect of substituent position on the photophysical properties of hypothetical 9-Methyl-9H-carbazol-2-ol derivatives, based on established principles for carbazoles.

| Derivative | Substituent (R) | Position of R | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Parent Compound | -H | - | ~340 | ~365 | ~0.40 |

| Derivative A | -NO2 (EWG) | C6 | ~355 | ~450 (Red-shifted) | Lower |

| Derivative B | -N(Ph)2 (EDG) | C6 | ~365 | ~390 (Blue-shifted relative to EWG) | Higher |

| Derivative C | -N(Ph)2 (EDG) | C7 | ~360 | ~385 | Moderate |

Note: The data in this table is illustrative and based on general principles of substituent effects on carbazole derivatives. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

The substituent at the N9 position of the carbazole ring plays a critical role in determining the molecule's solubility, morphology, and electronic properties. The nitrogen atom's lone pair of electrons contributes significantly to the electron-donating character (donor strength) of the carbazole unit. The nature of the group attached to this nitrogen can either enhance or diminish this effect.

N-Alkyl vs. N-Aryl Substitution:

N-Alkyl groups (like the methyl group in the parent compound) are primarily introduced to enhance solubility and processability dergipark.org.tr. They have a modest electronic effect, acting as weak electron-donating groups through an inductive effect. The steric bulk of N-alkyl groups can also influence molecular packing and prevent undesirable aggregation nih.gov.

N-Aryl groups (e.g., phenyl, thienyl) directly participate in the π-conjugated system. This extended conjugation generally leads to a stabilization of the radical cation formed upon oxidation, making the molecule a better hole transporter. A study on N-thienylcarbazoles showed that a 2-thienyl group perturbs the electronic ground and excited states of the carbazole moiety more significantly than a 3-thienyl group or a simple N-ethyl group, leading to broadened absorption spectra and red-shifted, broadened fluorescence spectra clockss.org. Similarly, attaching bulky N-aryl groups has been shown to be crucial for tuning the electronic properties that give rise to specific biological activities, such as neuroprotection mdpi.com.

The donor strength of the carbazole moiety is directly related to its HOMO energy level; a higher HOMO level corresponds to a stronger electron-donating character and a lower oxidation potential. N-aryl substitution tends to raise the HOMO level more effectively than N-alkyl substitution, thus enhancing the donor strength.

Correlation between Molecular Structure and Electrochemical Properties

The electrochemical behavior of this compound derivatives, typically studied using cyclic voltammetry (CV), is a direct reflection of their electronic structure. As electron-rich aromatic compounds, carbazoles are readily oxidized to form stable radical cations, which underpins their widespread use as hole-transporting materials acs.org. The potential at which this oxidation occurs is a key parameter that is highly sensitive to the molecular structure.

The introduction of electron-donating groups (EDGs) such as alkoxy, amino, or other carbazole units at the C3 and C6 positions increases the electron density on the carbazole core. This destabilizes the HOMO, raising its energy level and making the molecule easier to oxidize (i.e., lowering its oxidation potential) ntu.edu.tw. Conversely, attaching electron-withdrawing groups (EWGs) like cyano, nitro, or triazine moieties lowers the HOMO energy level, making the molecule more difficult to oxidize and increasing its oxidation potential mdpi.com.

A study on 9-phenylcarbazoles systematically showed that the oxidation potential is highly sensitive to substituents at the 3,6-positions but relatively insensitive to those on the N-phenyl ring ntu.edu.tw. This demonstrates that direct conjugation with the redox-active carbazole core is the dominant factor. For derivatives where the 3 and 6 positions are unprotected, electrochemical oxidation can lead to dimerization, forming 3,3'-bicarbazyl structures ntu.edu.tw. The N-methyl group in this compound prevents polymerization at the nitrogen atom, directing any electropolymerization to occur through the aromatic ring, typically via 3,6-linkages researchgate.net.

The following interactive table shows representative electrochemical data for various carbazole derivatives, illustrating the structure-property correlations.

| Carbazole Derivative Type | Substituent(s) | HOMO Level (eV) | First Oxidation Potential (V vs. Fc/Fc+) | Key Structural Feature |

|---|---|---|---|---|

| 9-Methyl-9H-carbazole | -H | ~ -5.4 | ~1.10 | Reference N-alkyl carbazole researchgate.net |

| 3,6-di(diphenylamino)-9-alkyl-carbazole | -N(Ph)2 (EDG) | ~ -5.1 | ~0.40 | Strong electron-donating groups nih.gov |

| 9-Phenyl-3,6-dibromo-carbazole | -Br (EWG) | ~ -5.7 | ~1.25 | Electron-withdrawing groups |

| 9-(4-(diphenylamino)phenyl)-9H-carbazole | N-Aryl (TPA) | ~ -5.3 | ~0.95 | Enhanced donor via N-aryl group mdpi.com |

Note: Data is compiled from typical values found in the literature for analogous systems. Fc/Fc+ refers to the ferrocene/ferrocenium redox couple.

Rational Design Principles for Targeted Material Properties in Carbazole Derivatives

The systematic understanding of the structure-property relationships discussed above allows for the rational design of carbazole-based materials with precisely tailored properties for specific applications.

Tuning Energy Levels for Device Integration: For applications like OLEDs and perovskite solar cells, precise control over HOMO and LUMO energy levels is essential for efficient charge injection/extraction and for matching the energy levels of adjacent layers acs.orgrsc.org.

To create efficient Hole Transport Materials (HTMs): The HOMO level should be aligned with the valence band of the active layer (e.g., perovskite) and the work function of the anode. This is achieved by functionalizing the carbazole core with strong electron-donating groups (e.g., triphenylamine, methoxy (B1213986) groups) to raise the HOMO energy rsc.orgresearchgate.net.

To design Host Materials for OLEDs: A high triplet energy is often required to confine the excitons on the phosphorescent guest emitter. This is typically achieved by creating a rigid structure with a large HOMO-LUMO gap, often by avoiding excessive linear conjugation or by incorporating groups that disrupt planarity.

Enhancing Thermal and Morphological Stability: For device longevity, materials must be thermally stable and form stable amorphous films (i.e., have a high glass transition temperature, Tg).

This is often accomplished by designing bulky, non-planar, or star-shaped/dendritic architectures. Attaching bulky groups at the N9 position or creating oligomeric structures with non-linear linkages (e.g., meta-linkages) can disrupt crystal packing and raise the Tg rsc.orgmdpi.com.

Controlling Optical Properties: The emission color and fluorescence efficiency can be controlled through the strategic use of substituents.

Donor-Acceptor (D-A) Strategy: Connecting the electron-donating carbazole core to an electron-accepting moiety (e.g., benzobisoxazole, triazine) creates a molecule with an intramolecular charge-transfer (ICT) character mdpi.comnsf.gov. The energy of this ICT state, which dictates the emission color, can be finely tuned by varying the strength of the donor and acceptor units and the nature of the π-bridge connecting them. This principle is fundamental to creating emitters that span the entire visible spectrum.

Positional Isomerism: As demonstrated, altering the connection points on the carbazole ring (e.g., 2,7- vs. 3,6-) provides a subtle yet powerful method to modify conjugation length and steric hindrance, thereby fine-tuning the photophysical and charge-transport properties without drastically changing the chemical composition rsc.orgnsf.gov.

By applying these principles, researchers can move beyond trial-and-error synthesis and intelligently design novel derivatives of this compound with optimized performance for next-generation organic electronic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Methyl-9H-carbazol-2-ol, and how can intermediates be characterized?

- Methodology :

- Grignard Reaction : Start with esterification of carbazole derivatives (e.g., 3-(9H-carbazol-9-yl)propanoic acid) using ethanol/H₂SO₄, followed by methylmagnesium iodide addition to yield tertiary alcohols. Yields (~87%) and purity are confirmed via IR, H NMR, and elemental analysis .

- Reductive Amination : For carbazole-functionalized amines, react carbazole-9-acetaldehyde with amines (e.g., 4-(methylsulfonyl)aniline) using sodium triacetoxyborohydride. Purify via column chromatography (Hexane/EtOAc) and characterize by NMR and X-ray crystallography .

- Key Data : IR peaks (e.g., 3350 cm⁻¹ for OH stretch), H NMR shifts (e.g., δ = 1.2 ppm for methyl groups), and mass spectrometry (e.g., m/z 267 M⁺) validate intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., OH at 3250–3350 cm⁻¹, aromatic C=C at 1480–1590 cm⁻¹) .

- NMR : Use H/C NMR to assign methyl groups (δ 1.2–1.6 ppm) and aromatic protons (δ 6.8–8.3 ppm). Deuterated solvents (CDCl₃, DMSO-d₆) and 2D NMR resolve overlapping signals .

- X-Ray Crystallography : Refine structures using SHELXL (e.g., hydrogen bonding networks like N–H⋯O interactions) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR peak splitting) be resolved during structural elucidation?

- Methodology :

- Solvent/Isotope Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts. Use D₂O exchange to confirm labile protons (e.g., OH groups) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria or hindered rotation in carbazole substituents .

- Computational Modeling : Validate assignments via DFT calculations (e.g., chemical shift predictions using Gaussian) .

Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition metals (e.g., Pd for cross-coupling) to enhance selectivity .

- Reaction Kinetics : Monitor progress via TLC/GC-MS. For Grignard reactions, optimize stoichiometry (e.g., 2 equivalents of MeMgI) and quenching (NH₄Cl vs. H₂O) to minimize byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of carbazole intermediates .

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) impact structural analysis of carbazole derivatives?

- Methodology :

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement. Address disorder via PART instructions and restraints (e.g., DFIX for bond lengths) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty. Hydrogen bonding networks (e.g., C(8) chains) are validated using Mercury .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for carbazole-triazine hybrids) and charge transfer using Gaussian .

- Molecular Dynamics : Simulate π-π stacking interactions in polymer matrices (e.g., polycarbazole) to correlate with conductivity .

Q. How are electrochemical properties (e.g., impedance) of carbazole-based polymers evaluated?

- Methodology :

- Electrochemical Impedance Spectroscopy (EIS) : Use a three-electrode system (Pt working electrode) to measure charge transfer resistance (Rₐₜ) in poly(2-(9H-carbazol-9-yl)ethyl methacrylate). Fit data to Randles circuits .

- Cyclic Voltammetry : Identify redox peaks (e.g., oxidation at +1.2 V vs. Ag/AgCl) to assess doping efficiency .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length deviations > 0.02 Å) be addressed?

- Methodology :

- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for similar carbazole derivatives. Use PLATON to detect outliers .

- Multi-Temperature Studies : Collect data at 100 K and 298 K to distinguish static disorder from thermal motion .

Q. What explains inconsistencies in biological activity across carbazole derivatives with similar structures?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.